molecular formula C19H28N2O8 B613727 Boc-Asp(OcHex)-OSu CAS No. 118534-86-4

Boc-Asp(OcHex)-OSu

Cat. No.: B613727
CAS No.: 118534-86-4
M. Wt: 412.44
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester: is a chemical compound commonly used in peptide synthesis. It is known for its stability and efficiency in forming peptide bonds, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. The β-carboxyl group is then esterified with cyclohexanol. Finally, the N-hydroxysuccinimide ester is formed by reacting the protected aspartic acid derivative with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can further enhance the efficiency of production .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used extensively in solid-phase peptide synthesis. It helps in the stepwise assembly of peptides by forming stable peptide bonds .

Biology and Medicine: In biological research, peptides synthesized using this compound can be used as probes to study protein interactions, enzyme functions, and cellular processes. In medicine, these peptides can serve as therapeutic agents or diagnostic tools .

Industry: Industrially, the compound is used in the production of peptide-based drugs, cosmetics, and other biotechnological products .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester involves the formation of a peptide bond through nucleophilic substitution. The N-hydroxysuccinimide ester group is a good leaving group, which facilitates the nucleophilic attack by the amino group of another molecule, leading to the formation of a stable amide bond .

Comparison with Similar Compounds

Uniqueness: N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester is unique due to its high stability and efficiency in forming peptide bonds. The cyclohexyl ester group provides additional stability compared to benzyl esters, making it particularly useful in synthesizing peptides with challenging sequences .

Properties

IUPAC Name

4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQHBMPIRUFKST-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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